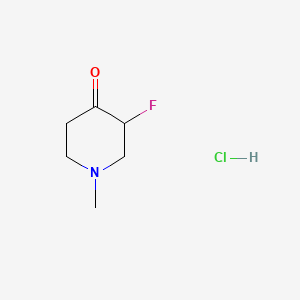
Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the appropriate pyrrolidine derivative.
Fluorination: Introduction of the fluorine atom at the 4-position of the pyrrolidine ring.
Esterification: Conversion of the carboxylic acid group to an ethyl ester.
Resolution: Separation of the desired (2R,4S) enantiomer from the racemic mixture.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired reactions efficiently.
化学反应分析
Types of Reactions
Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
科学研究应用
Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. This compound may inhibit or activate specific enzymes, affecting metabolic processes.
相似化合物的比较
Similar Compounds
(2R,4S)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride: Similar structure but with a hydroxyl group instead of a fluorine atom.
Ethyl (2R,4S)-4-Methylpipecolate: Contains a methyl group at the 4-position instead of a fluorine atom.
Uniqueness
Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and binding affinity, making it a valuable tool in research and industrial applications.
属性
分子式 |
C7H13ClFNO2 |
|---|---|
分子量 |
197.63 g/mol |
IUPAC 名称 |
ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H12FNO2.ClH/c1-2-11-7(10)6-3-5(8)4-9-6;/h5-6,9H,2-4H2,1H3;1H/t5-,6+;/m0./s1 |
InChI 键 |
UASGLVUKQFPIDT-RIHPBJNCSA-N |
手性 SMILES |
CCOC(=O)[C@H]1C[C@@H](CN1)F.Cl |
规范 SMILES |
CCOC(=O)C1CC(CN1)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


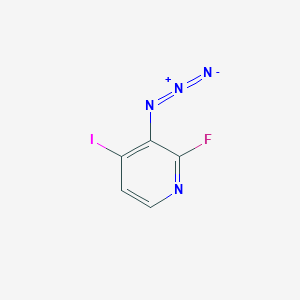

![1-[3-(3-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-yl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B13899286.png)
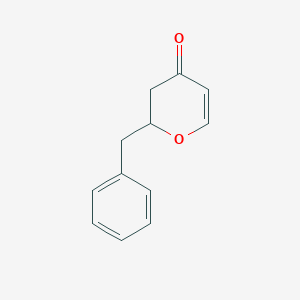
![tert-butyl rel-(3aS,6R,6aR)-6-hydroxy-2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrole-4-carboxylate;hydrochloride](/img/structure/B13899297.png)

![9-methyl-6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13899301.png)
![6-Methyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine dihydrochloride](/img/structure/B13899322.png)
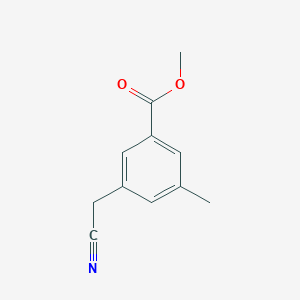
![6-[(4-methoxyphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13899345.png)
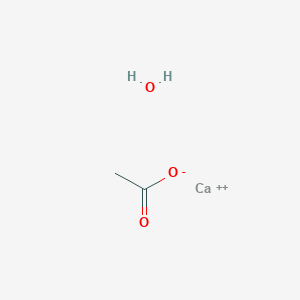
![2-[2-(4-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetaldehyde](/img/structure/B13899358.png)
![Tert-butyl 2-amino-6,7-dihydro-5H-pyrazolo[1,5-A]pyrimidine-4-carboxylate](/img/structure/B13899360.png)
